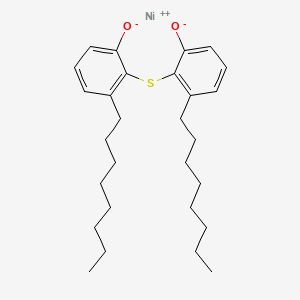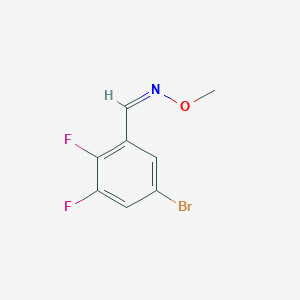
(4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes both E and Z configurations at different double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of double bonds with specific configurations (E and Z) and the introduction of functional groups such as hydroxyl and methoxy groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to control the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to maintain the desired stereochemistry and functional group integrity.
Chemical Reactions Analysis
Types of Reactions
(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1E,4Z)-1,5-dichloro-1,4-hexadiene: Another compound with E and Z configurations at different double bonds.
Curcumin: A natural compound with similar structural features and biological activities.
Uniqueness
(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)9(12)7-8(11)5-6-13-4/h5-7,11H,1-4H3/b6-5+,8-7- |
InChI Key |
LYACYGMZJJKSSN-MDAAKZFYSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(/C=C/OC)\O |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C=COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


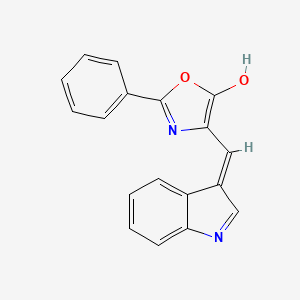

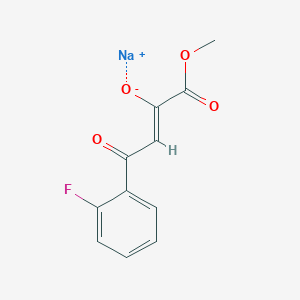

![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
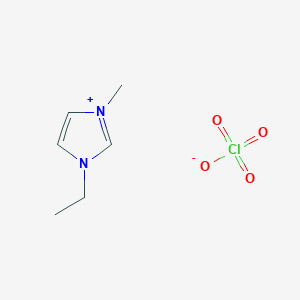

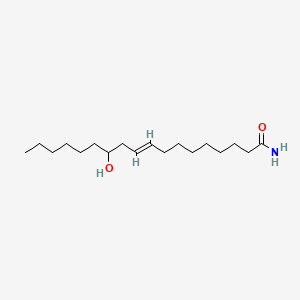
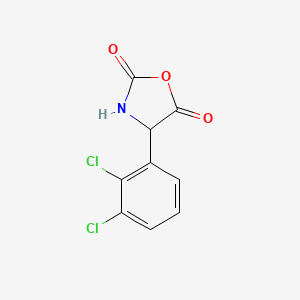

![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)
![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
